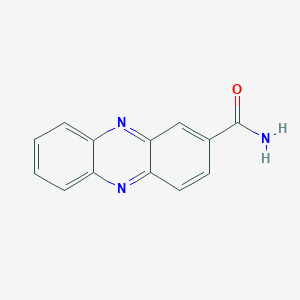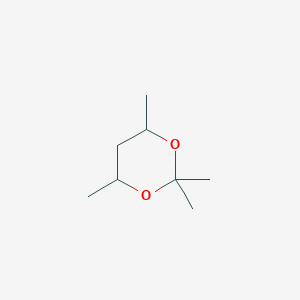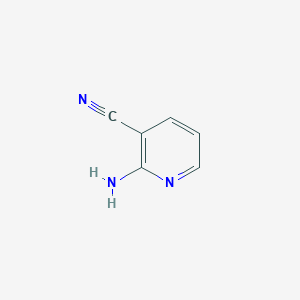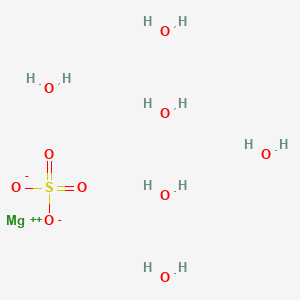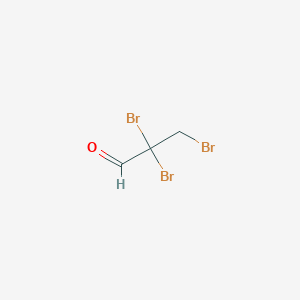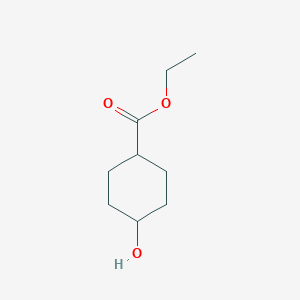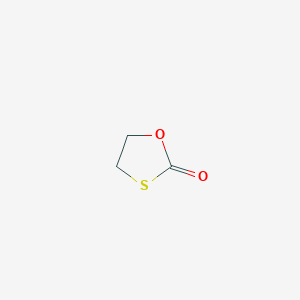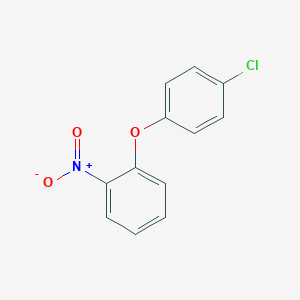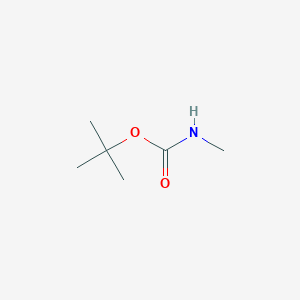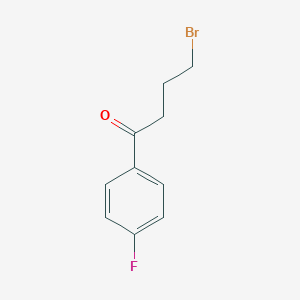
4-Brom-1-(4-Fluorphenyl)butan-1-on
Übersicht
Beschreibung
4-Bromo-1-(4-fluorophenyl)butan-1-one is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of biologically active compounds. The presence of both bromine and fluorine atoms in the molecule suggests that it could be involved in various chemical reactions, particularly those involving halogenated intermediates.
Synthesis Analysis
The synthesis of halogenated compounds like 4-Bromo-1-(4-fluorophenyl)butan-1-one often involves the use of base-promoted elimination reactions. For instance, the base-promoted elimination of hydrogen fluoride from similar compounds has been studied using different bases such as formate, acetate, and imidazole . These studies provide insights into the mechanisms of such reactions, which are relevant for the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one. Additionally, practical syntheses of related compounds, such as 2-Fluoro-4-bromobiphenyl, have been reported, which could inform the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one . These methods may involve diazotization and coupling reactions, as well as considerations for the cost and safety of the reagents used .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as density functional theory (DFT) . These studies can provide valuable information on the geometric parameters, stability, and electronic properties of 4-Bromo-1-(4-fluorophenyl)butan-1-one. For example, the HOMO-LUMO analysis can be used to determine charge transfer within the molecule, which is crucial for understanding its reactivity .
Chemical Reactions Analysis
The chemical reactivity of 4-Bromo-1-(4-fluorophenyl)butan-1-one can be inferred from studies on similar compounds. For example, the E1cB mechanism has been demonstrated for the base-promoted HF elimination from related structures . This knowledge can be applied to predict the behavior of 4-Bromo-1-(4-fluorophenyl)butan-1-one in similar conditions. Furthermore, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one provides an example of a multi-step synthesis involving nitration, chlorination, and condensation reactions that could be relevant to the chemical transformations of 4-Bromo-1-(4-fluorophenyl)butan-1-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1-(4-fluorophenyl)butan-1-one can be deduced from related compounds. For instance, the use of spectroscopic techniques such as FTIR, NMR, and UV-Visible has been employed to characterize the structure of similar molecules . Additionally, thermal analysis techniques like TGA and DTA can provide information on the decomposition and melting points, which are important for the practical handling and application of the compound . Molecular docking studies of related structures suggest potential biological activities, which could also be relevant for 4-Bromo-1-(4-fluorophenyl)butan-1-one .
Wissenschaftliche Forschungsanwendungen
Synthese von Droperidol
4-Brom-1-(4-Fluorphenyl)butan-1-on: wird als Reagenz bei der Synthese von Droperidol verwendet, einem potenten D1, D2 Dopaminrezeptor-Antagonisten . Droperidol findet Anwendung als Butyrophenon-Antipsychotikum und Antiemetikum, was seine Bedeutung bei der Entwicklung von Medikamenten für psychiatrische Erkrankungen und zur Behandlung von Übelkeit und Erbrechen unterstreicht.
Entwicklung von antiviralen Mitteln
Die Struktur der Verbindung ermöglicht die Herstellung von Derivaten, die sich als potenzielle antivirale Mittel erwiesen haben. So wurde beispielsweise berichtet, dass Indolderivate, die aus Verbindungen wie This compound synthetisiert werden können, antivirale Aktivität zeigen . Diese Anwendung ist entscheidend bei der Suche nach neuen Behandlungsmöglichkeiten gegen Virusinfektionen.
Krebsforschung
Indolderivate, die mit This compound als Ausgangsmaterial synthetisiert werden können, sind dafür bekannt, krebshemmende Eigenschaften zu besitzen . Daher ist sie eine wertvolle Verbindung bei der Synthese neuer Moleküle, die möglicherweise in der Krebsbehandlung eingesetzt werden könnten.
Entzündungshemmende Anwendungen
Die Derivate der Verbindung werden auch auf ihre entzündungshemmenden Eigenschaften untersucht. Der Indolkern, der aus This compound abgeleitet werden kann, ist ein häufiges Merkmal vieler synthetischer Arzneimittelmoleküle mit entzündungshemmender Wirkung .
Antimikrobielle und Antituberkulose-Aktivitäten
Forschungen an Indolderivaten haben gezeigt, dass diese signifikante antimikrobielle und antituberkulose Wirkungen haben können. Daher kann This compound bei der Entwicklung neuer antimikrobieller Wirkstoffe, insbesondere im Kampf gegen Tuberkulose, eine wichtige Rolle spielen .
Antidiabetische und antimalarielle Forschung
Das Indolgerüst, das aus This compound synthetisiert werden kann, findet sich in vielen Verbindungen mit antidiabetischer und antimalarieller Wirkung. Dies unterstreicht die Rolle der Verbindung bei der Synthese von Medikamenten zur Behandlung von Diabetes und Malaria .
Anticholinesterase-Aktivität
Es wurde berichtet, dass Indolderivate Anticholinesterase-Aktivität zeigen, was bei der Behandlung von Krankheiten wie Alzheimer wichtig ist. Die Synthese solcher Derivate kann die Verwendung von This compound als Vorläufer beinhalten .
Anwendungen in der Materialwissenschaft
Obwohl nicht direkt mit seinen biologischen Aktivitäten verbunden, könnte This compound auch Anwendungen in der Materialwissenschaft finden, insbesondere bei der Synthese organischer Verbindungen, die in elektronischen Geräten eingesetzt werden könnten oder als Teil von Induzierungsschichten für das Wachstum schwacher Epitaxie .
Wirkmechanismus
Target of Action
It is used as a reagent in the synthesis of droperidol , which is a D1, D2 dopamine receptor antagonist . Therefore, it can be inferred that the compound may interact with dopamine receptors.
Mode of Action
Given its use in the synthesis of Droperidol , it may be involved in the antagonism of dopamine receptors, leading to changes in neurotransmission.
Biochemical Pathways
Considering its role in the synthesis of droperidol , it may influence the dopaminergic pathways in the brain.
Result of Action
Given its role in the synthesis of Droperidol , it may contribute to the effects of this drug, which include sedation, reduction in nausea and vomiting, and potential alterations in mood and perception.
Action Environment
It is recommended to store the compound at 2-8°c , suggesting that temperature could play a role in its stability.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-bromo-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJJFZLWAEERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484435 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40132-01-2 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



